Dimethyl benzylidenemalonate
Overview
Description
Synthesis Analysis
Dimethyl benzylidenemalonate and its derivatives have been synthesized through various reactions. For example, the reaction of α,α-dibromobutyrophenone with dimethyl benzylidenemalonate in the presence of zinc leads to the formation of dimethyl 2-benzoyl-2-ethyl-3-phenylcyclopropane-1,1-dicarboxylate as a single geometrical isomer, with its structure confirmed by X-ray diffraction analysis (Aliev et al., 2000).
Molecular Structure Analysis
The molecular structure of dimethyl benzylidenemalonate derivatives has been studied through various techniques, including IR and NMR spectroscopy, to confirm the structure of reaction products. For instance, the structure of reaction products of benzylidenemalononitrile with tri(dimethylamino)phosphine and other compounds was confirmed by IR and NMR spectra, indicating the formation of a 1:1 adduct of bipolar structure with a P-C bond (Arbuzov et al., 1971).
Chemical Reactions and Properties
Dimethyl benzylidenemalonate undergoes various chemical reactions, showcasing its reactivity and chemical properties. The compound and its derivatives are used as electrophiles in reactions with nucleophiles, demonstrating the electrophilicity parameters of diethyl benzylidenemalonates in dimethyl sulfoxide (DMSO), with the nucleophiles attacking regioselectively at the electrophilic C=C double bond of the Michael acceptors (Kaumanns et al., 2008).
Physical Properties Analysis
The physical properties of dimethyl benzylidenemalonate, including its solubility, melting point, and boiling point, are crucial for its application in various chemical reactions and processes. However, specific details on these properties are derived from the synthesis conditions and the molecular structure analysis that influences these properties.
Chemical Properties Analysis
The chemical properties of dimethyl benzylidenemalonate are closely related to its reactivity in chemical reactions. Studies have shown that it acts as an electrophile in various reactions, and its reactivity can be modified by substituents on the benzylidene moiety, affecting the overall electrophilicity and reactivity towards nucleophiles. The mass spectrometric studies of benzylidenemalonic acids and their derivatives, including dimethyl esters, have revealed significant insights into their chemical behavior and reaction pathways (Baldas et al., 1969).
Scientific Research Applications
Application in Chemical Synthesis
- Field : Chemistry, specifically chemical synthesis .
- Summary : Dimethyl benzylidenemalonate is a chemical compound used in scientific research, particularly in the field of chemical synthesis . It is often used as a reagent or intermediate in the synthesis of other chemical compounds .
- Methods : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. These could involve various reaction conditions and the use of other reagents .
- Results : The outcomes of these synthesis processes would be the production of the desired chemical compounds. The efficiency and yield of these processes would depend on various factors, including the specific synthesis pathway and reaction conditions .
Application in Solid-Phase Synthesis
- Field : Chemistry, specifically solid-phase synthesis .
- Summary : Dimethyl benzylidenemalonate can be used in the solid-phase synthesis of arylidene and alkylidene malonates . These compounds can serve as versatile intermediates in various chemical reactions .
- Methods : This involves the use of a nitrogen-rich porous organic polymer (POP) as a catalyst . The specific experimental procedures would depend on the particular synthesis pathway being used .
- Results : The result of this process is the production of arylidene and alkylidene malonates. The efficiency and yield of this process would depend on various factors, including the specific synthesis pathway and reaction conditions .
Safety And Hazards
When handling Dimethyl benzylidenemalonate, it is recommended to wash face, hands, and any exposed skin thoroughly after handling . It is also advised not to eat, drink, or smoke when using this product . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn .
Future Directions
properties
IUPAC Name |
dimethyl 2-benzylidenepropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-15-11(13)10(12(14)16-2)8-9-6-4-3-5-7-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLVTKYRGZZXJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288966 | |
Record name | Dimethyl benzylidenemalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40288966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl benzylidenemalonate | |
CAS RN |
6626-84-2 | |
Record name | Dimethyl benzylidenemalonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58321 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl benzylidenemalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40288966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMETHYL BENZYLIDENEMALONATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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